Bienvenue dans la boutique en ligne BenchChem!

SOS1 agonist-1

SOS1 Degradation PROTAC Chemical Probe

Procure SOS1 agonist-1 (VUBI1 analogue-1) for PROTAC-mediated SOS1 degradation. This benzimidazole derivative contains a critical spirocyclic diazaspiroheptane handle enabling E3 ligase conjugation—absent in generic SOS1 agonists. Substituting standard agonists risks failed PROTAC assembly and loss of degradation kinetics. Mandatory warhead for (4S)-PROTAC SOS1 degrader-1 synthesis; achieves target removal rather than transient activation in KRAS-driven cancer models. Essential for targeted protein degradation workflows.

Molecular Formula C26H29BrClFN4O2
Molecular Weight 563.9 g/mol
Cat. No. B14020085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSOS1 agonist-1
Molecular FormulaC26H29BrClFN4O2
Molecular Weight563.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)Br)N=C2N4CC5(C4)CN(C5)C(=O)OC(C)(C)C
InChIInChI=1S/C26H29BrClFN4O2/c1-15-6-17(7-16(2)21(15)29)10-33-20-9-18(28)8-19(27)22(20)30-23(33)31-11-26(12-31)13-32(14-26)24(34)35-25(3,4)5/h6-9H,10-14H2,1-5H3
InChIKeyVXKBOSGNBGMADK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SOS1 agonist-1 (Compound 79) for RAS-SOS1 Signaling Research: A VUBI1 Analog for PROTAC Development


SOS1 agonist-1, also known as VUBI1 analogue-1 or compound 79, is a small-molecule agonist of the Son of Sevenless homologue 1 (SOS1) guanine nucleotide exchange factor (GEF), a critical regulator of RAS activation [1]. It is a structural analogue of the well-characterized SOS1 activator VUBI1 and is distinguished by its use as a precursor for synthesizing heterobifunctional proteolysis-targeting chimeras (PROTACs) that degrade SOS1 rather than simply activating it . The compound is a benzimidazole derivative with the molecular formula C26H29BrClFN4O2, a molecular weight of 563.89 g/mol, and the CAS Registry Number 2245237-61-8 .

Why Generic SOS1 Agonist Substitution Fails: The Critical Distinction Between VUBI1 and SOS1 agonist-1 in PROTAC Design


In the SOS1 agonist chemical space, functional interchangeability is a flawed assumption due to distinct structural and application-specific properties. While compounds like VUBI1 are optimized for direct activation of SOS1 and subsequent biphasic ERK1/2 phosphorylation [1], SOS1 agonist-1 is purpose-built as a VUBI1 analogue containing a key functional handle (a spirocyclic diazaspiroheptane) that enables its conjugation to E3 ligase ligands for the generation of SOS1-targeting PROTAC degraders . This critical structural difference means that a generic SOS1 activator cannot simply replace SOS1 agonist-1 in a PROTAC synthesis workflow without risking failed conjugate formation, altered degradation kinetics, or loss of intended polypharmacology. The quantitative evidence below clarifies why specific procurement of SOS1 agonist-1 is essential for researchers focused on SOS1 degradation rather than mere activation.

Quantitative Differentiation of SOS1 agonist-1 from Closest Analogs: A Comparative Evidence Guide


SOS1 agonist-1 Enables PROTAC Synthesis Unlike the Parent Agonist VUBI1

SOS1 agonist-1 is an analogue of the potent SOS1 activator VUBI1 and is specifically used as a precursor to synthesize the heterobifunctional degrader (4S)-PROTAC SOS1 degrader-1 (HY-144657) . In contrast, VUBI1 itself lacks the necessary functional group for conjugation to an E3 ligase ligand and therefore cannot be used to generate a PROTAC degrader . This structural difference is the primary driver of procurement choice for researchers developing targeted protein degradation strategies.

SOS1 Degradation PROTAC Chemical Probe

VUBI1 Exhibits a Large Potency Gap Between Biochemical Binding and Cellular Activity

The well-characterized SOS1 agonist VUBI1 demonstrates a substantial disconnect between its high biochemical affinity for SOS1 (Kd = 44 nM) and its moderate cellular potency (EC50 ~6 µM) in activating downstream ERK1/2 phosphorylation [1]. This ~136-fold potency gap highlights a key limitation of relying on VUBI1 alone for cellular studies and underscores the need for alternative tools, such as SOS1 agonist-1-derived PROTACs, to achieve more complete target engagement.

SOS1 Activation Biochemical vs. Cellular Potency VUBI1

Indazole-Based SOS1 Agonist (Compound 11) Provides an Alternative Chemotype with Distinct Cellular Potency

A novel series of indazole-derived SOS1 agonists has been reported, with the lead compound 11 exhibiting an EC50 of 1.53 μM for p-ERK activation in HeLa cells [1]. This represents a distinct chemotype from the benzimidazole-derived SOS1 agonist-1 and VUBI1 series, and the cellular potency of compound 11 (1.53 μM) is approximately 4-fold higher than the cellular activity reported for VUBI1 (~6 μM) [2]. This quantitative difference highlights the variability in cellular efficacy across different SOS1 agonist scaffolds.

SOS1 Agonist Indazole p-ERK EC50

Optimal Use Cases for SOS1 agonist-1 in Drug Discovery and Chemical Biology


Synthesis of First-in-Class SOS1 PROTAC Degraders for KRAS-Mutant Cancers

SOS1 agonist-1 is the essential warhead for generating SOS1-targeting PROTACs such as (4S)-PROTAC SOS1 degrader-1 (HY-144657). These degraders induce proteasome-dependent degradation of SOS1 in KRAS-driven cancer cells, a mechanism that cannot be achieved with standard SOS1 agonists . Procurement of SOS1 agonist-1 is thus mandatory for any laboratory aiming to explore SOS1 degradation as a therapeutic strategy.

Overcoming the Cellular Potency Gap of VUBI1 via Degrader Formation

Given that VUBI1 exhibits a ~136-fold drop in potency from biochemical binding (Kd = 44 nM) to cellular activity (EC50 ~6 µM) , researchers may use SOS1 agonist-1 to synthesize a PROTAC degrader, which can overcome this limitation by catalyzing target removal rather than relying on transient activation [1]. This approach has been validated in studies showing superior antiproliferation activity of SOS1 PROTACs compared to the agonist alone [2].

Chemical Biology Studies Requiring a Functionalized SOS1 Agonist Scaffold

SOS1 agonist-1 contains a spirocyclic amine handle that enables bioconjugation to fluorophores, affinity tags, or other functional moieties . This feature makes it uniquely suited for developing chemical probes to study SOS1 subcellular localization, protein-protein interactions, or target engagement beyond what is possible with the unmodified VUBI1 scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SOS1 agonist-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.